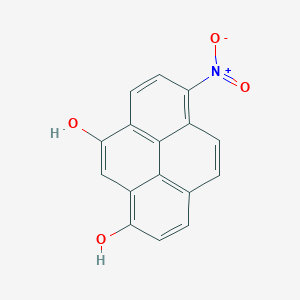

6-Nitropyrene-1,9-diol

Description

Structure

3D Structure

Properties

CAS No. |

192703-89-2 |

|---|---|

Molecular Formula |

C16H9NO4 |

Molecular Weight |

279.25 g/mol |

IUPAC Name |

6-nitropyrene-1,9-diol |

InChI |

InChI=1S/C16H9NO4/c18-13-6-2-8-1-3-9-12(17(20)21)5-4-10-14(19)7-11(13)15(8)16(9)10/h1-7,18-19H |

InChI Key |

KYROJEIDPHITPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for 6 Nitropyrene 1,9 Diol Research

Strategies for De Novo Chemical Synthesis of 6-Nitropyrene-1,9-diol

A de novo synthesis of this compound would likely involve a multi-step process, beginning with the construction of the pyrene (B120774) core with appropriate functionalities to direct subsequent reactions.

Precursor Compounds and Reaction Pathways

Direct electrophilic aromatic substitution on pyrene typically occurs at the 1, 3, 6, and 8 positions due to the electronic properties of the aromatic system rsc.orgyoutube.com. Therefore, a direct nitration of pyrene-1,9-diol would be expected to yield a mixture of isomers, with the 6-nitro product being a potential component. A plausible synthetic pathway could commence with a precursor that allows for the introduction of the hydroxyl and nitro groups in the desired positions.

One theoretical approach involves the synthesis of a substituted pyrene that can be converted to the target diol. Indirect methods, such as those involving the use of reduced pyrene systems like 4,5,9,10-tetrahydropyrene, can alter the typical substitution patterns and allow for functionalization at other positions rsc.orgnih.govrsc.org. For instance, the synthesis of 2,7-substituted pyrenes is possible via the tetrahydropyrene method rsc.org. While not directly applicable to the 1,9-positions, this highlights the potential of using modified pyrene cores to achieve alternative substitution patterns.

Another potential precursor is a pyrene derivative with leaving groups at the 1 and 9 positions, which could be displaced by hydroxyl groups, followed by a regioselective nitration. The challenge lies in the synthesis of the 1,9-disubstituted pyrene starting material. Transannular ring closures of nih.govnih.govmetacyclophanes represent another indirect route to substituted pyrenes rsc.org.

A hypothetical reaction pathway could be:

Synthesis of a 1,9-disubstituted pyrene precursor: This could potentially be achieved through multi-step synthesis involving the construction of the pyrene ring from appropriately substituted precursors.

Introduction of hydroxyl groups: Conversion of the substituents at the 1 and 9 positions to hydroxyl groups.

Regioselective nitration: Introduction of a nitro group at the 6-position. The presence of the hydroxyl groups will influence the regioselectivity of this step.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield of the desired this compound and minimizing the formation of side products.

For the nitration step, the choice of nitrating agent and reaction conditions would be critical. A mixture of nitric acid and sulfuric acid is a common nitrating agent, but for a sensitive substrate like a pyrene diol, milder conditions might be necessary to prevent over-nitration or degradation. The regioselectivity of nitration can be influenced by the solvent and the presence of catalysts google.comnih.govresearchgate.net. For instance, zeolite catalysts have been shown to influence the regioselectivity of nitration of substituted aromatic compounds google.com.

The table below outlines hypothetical reaction conditions that could be explored for the nitration of a pyrene-1,9-diol precursor.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Nitrating Agent | HNO₃/H₂SO₄ | NO₂BF₄ | Ceric Ammonium Nitrate |

| Solvent | Acetic Anhydride | Acetonitrile | Dichloromethane |

| Temperature | 0 °C | -20 °C | Room Temperature |

| Catalyst | None | Zeolite H-ZSM-5 | None |

Regioselective Synthesis of Isomers and Stereoisomers of Nitropyrene Diols

The synthesis of specific isomers of nitropyrene diols requires precise control over the regioselectivity of the substitution reactions.

Enantioselective and Diastereoselective Synthetic Approaches

While this compound itself is achiral, the synthesis of chiral nitropyrene diol isomers would necessitate enantioselective or diastereoselective methods. General strategies for the stereoselective synthesis of diols often involve the use of chiral catalysts or auxiliaries researchgate.netmdpi.com. For example, the Sharpless asymmetric dihydroxylation could be adapted to a suitable pyrene-containing alkene precursor to introduce cis-diols enantioselectively.

Diastereoselective synthesis can be achieved by substrate-controlled reactions, where the existing stereochemistry in a molecule directs the stereochemical outcome of a subsequent reaction mdpi.com. For instance, the reduction of a pyrenyl ketone with a chiral reducing agent could lead to the formation of a chiral alcohol, which could then be converted to a diol.

Separation and Characterization of Isomeric Forms

A mixture of nitropyrene diol isomers resulting from a non-regioselective synthesis would require separation. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of closely related isomers vu.nlresearchgate.net. Chiral stationary phases can be used for the separation of enantiomers nih.govresearchgate.net.

The characterization of the separated isomers relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of atoms and the substitution pattern on the pyrene ring.

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Give information about the functional groups present and the electronic structure of the molecule.

X-ray Crystallography: Can provide unambiguous structural determination of crystalline compounds.

The table below summarizes the techniques used for the separation and characterization of nitropyrene diol isomers.

| Technique | Application |

| HPLC | Separation of positional isomers and enantiomers vu.nlresearchgate.net. |

| NMR Spectroscopy | Structural elucidation and determination of regiochemistry. |

| Mass Spectrometry | Molecular weight determination. |

| IR Spectroscopy | Identification of functional groups (e.g., -OH, -NO₂). |

| UV-Vis Spectroscopy | Analysis of the aromatic system and conjugation. |

| X-ray Crystallography | Definitive structural determination. |

Preparation of Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways nih.govx-chemrx.comresearchgate.netnih.gov. The preparation of labeled this compound could be achieved through several approaches.

One method involves the use of a labeled starting material in the de novo synthesis. For example, a precursor containing ¹³C or ¹⁴C could be carried through the synthetic sequence to yield the labeled final product. Alternatively, late-stage introduction of an isotope is often more efficient. For nitropyrene diols, this could involve:

Deuterium labeling: Hydrogen-deuterium exchange on the aromatic ring can be achieved under certain conditions, although controlling the position of labeling can be challenging.

¹⁵N labeling: The nitro group could be introduced using a ¹⁵N-labeled nitrating agent, such as K¹⁵NO₃ or H¹⁵NO₃.

¹⁸O labeling: The hydroxyl groups could be introduced using ¹⁸O-labeled water during a hydrolysis step.

The synthesis of a labeled analog would follow the same principles of regiocontrol as the unlabeled synthesis, with the added consideration of the stability and handling of the isotopic label. The final labeled product would be characterized by mass spectrometry to confirm the incorporation of the isotope and by NMR spectroscopy to determine its position.

Isotopic Labeling (e.g., ¹³C, ²H, ³H) Strategies

The investigation of the metabolic pathways, environmental fate, and analytical quantification of this compound necessitates the use of isotopically labeled analogues. Stable isotopes such as carbon-13 (¹³C) and deuterium (²H), as well as the radioisotope tritium (³H), serve as invaluable tracers. The synthesis of these labeled compounds generally involves the incorporation of the isotope at a specific position or uniformly throughout the molecule.

Carbon-13 (¹³C) Labeling:

The introduction of ¹³C into the this compound structure is typically achieved through de novo synthesis, starting from commercially available ¹³C-labeled precursors. Convergent synthetic pathways are designed to maximize the incorporation of the isotope into the final molecule nih.gov.

A plausible strategy for the synthesis of uniformly ¹³C-labeled this compound would begin with a simple, fully labeled starting material like U-¹³C-benzene. Through a series of reactions, the pyrene core can be constructed, ensuring that all carbon atoms are ¹³C. This approach has been successfully employed for the synthesis of other uniformly ¹³C-labeled polycyclic aromatic hydrocarbons (PAHs) nih.gov. The subsequent hydroxylation and nitration steps would then be carried out on the fully labeled pyrene skeleton. This method is particularly useful for metabolic studies where the fragmentation of the molecule can be traced by mass spectrometry nih.gov.

Deuterium (²H) and Tritium (³H) Labeling:

Deuterium and tritium labeling of aromatic compounds can often be achieved through electrophilic substitution reactions on the pre-formed pyrene derivative. Acid-catalyzed hydrogen-isotope exchange is a common method. For instance, treating a pyrene derivative with a deuterated or tritiated acid (e.g., D₂SO₄ or T₂SO₄) in a deuterated or tritiated solvent (e.g., D₂O or T₂O) can lead to the exchange of aromatic protons with deuterium or tritium.

The regioselectivity of this exchange is influenced by the directing effects of the existing substituents. In the case of pyrene-1,9-diol, the hydroxyl groups would activate the aromatic rings, but the specific positions of exchange would need to be carefully controlled through reaction conditions. An alternative approach involves the reduction of a halogenated precursor with a deuterium or tritium source. For example, a bromo-pyrene-1,9-diol could be subjected to catalytic dehalogenation using deuterium or tritium gas. A number of deuterated pyrenes have been synthesized by treating 4,5,9,10-tetrahydropyrene with P₂O₅ in D₂O rsc.org.

Below is a table summarizing potential isotopic labeling strategies for this compound.

| Isotope | Labeling Strategy | Precursor Example | Reagent Example |

| ¹³C | De novo synthesis | U-¹³C-Benzene | Various reagents for pyrene synthesis |

| ²H | Acid-catalyzed exchange | Pyrene-1,9-diol | D₂SO₄ / D₂O |

| ³H | Catalytic dehalogenation | Bromo-pyrene-1,9-diol | ³H₂ gas, Pd/C |

Synthesis of Analytical Standards and Reference Materials

The accurate quantification of this compound in environmental and biological samples relies on the availability of high-purity analytical standards and reference materials. The synthesis of these standards must be carefully controlled to ensure the correct isomeric structure and a precisely known concentration.

A potential synthetic route to obtain a this compound standard would start with a suitable pyrene precursor. One possible pathway involves the synthesis of 1,9-dihydroxypyrene followed by a regioselective nitration. The synthesis of hydroxylated pyrenes can be challenging, but methods involving the Baeyer-Villiger oxidation of acetylpyrenes have been reported for the synthesis of 1-hydroxypyrene google.com. A similar multi-step approach could likely be adapted for the synthesis of the 1,9-diol.

Following the synthesis, a rigorous purification protocol is essential. This typically involves multiple chromatographic steps, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the this compound from any unreacted starting materials, byproducts, and other isomers.

The identity and purity of the final analytical standard must be confirmed through various analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure and isomeric purity.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) with a diode-array detector to assess purity by identifying any potential impurities.

Once the purity is established (typically >98%), the standard can be accurately weighed and dissolved in a suitable high-purity solvent to prepare a stock solution of known concentration. For quantitative analysis, especially using isotope dilution mass spectrometry, a corresponding isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is also required researchgate.net. The synthesis of this labeled standard would follow a similar route but with the incorporation of the isotope as described in the previous section.

The table below outlines the key steps in the preparation of an analytical standard for this compound.

| Step | Procedure | Analytical Techniques |

| 1. Synthesis | Multi-step synthesis from a pyrene precursor, followed by hydroxylation and regioselective nitration. | TLC, LC-MS for reaction monitoring |

| 2. Purification | Column chromatography, preparative HPLC, recrystallization. | HPLC-DAD for fraction analysis |

| 3. Characterization | Confirmation of chemical structure and isomeric purity. | ¹H NMR, ¹³C NMR, MS |

| 4. Purity Assessment | Quantification of the purity of the final product. | HPLC-DAD, qNMR |

| 5. Standard Preparation | Accurate weighing and dissolution in a high-purity solvent. | Gravimetric analysis |

Advanced Analytical and Spectroscopic Characterization of 6 Nitropyrene 1,9 Diol

Chromatographic Separation Techniques

The separation of 6-Nitropyrene-1,9-diol from its isomers and other metabolites presents a significant analytical challenge due to their similar physicochemical properties. Advanced chromatographic techniques are essential to achieve the necessary resolution for unambiguous analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of polar 1-nitropyrene (B107360) metabolites like this compound. Method development focuses on optimizing the separation of various hydroxylated isomers, which are often present in biological samples.

Research Findings: Reversed-phase HPLC is the most common approach, typically employing a C18 stationary phase. The separation mechanism relies on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. A gradient elution is generally required to resolve the suite of metabolites, which can range from monohydroxylated to dihydroxylated species.

A typical mobile phase consists of a mixture of an aqueous component (often with a pH-modifying buffer like ammonium acetate or formic acid) and an organic modifier such as acetonitrile or methanol. The gradient starts with a higher proportion of the aqueous phase to retain and separate the most polar compounds, like diols, and gradually increases the organic content to elute less polar metabolites.

Detection is commonly achieved using UV-Vis spectroscopy, as the pyrene (B120774) ring system is strongly chromophoric. However, for higher sensitivity and selectivity, fluorescence detection is often employed. For instance, a method for 1-nitropyrene and its metabolites uses fluorescence detection after on-line post-column reduction of the nitro group to a highly fluorescent amino group nih.gov. This approach significantly enhances the signal-to-noise ratio, allowing for the detection of trace amounts in biological samples nih.gov.

Table 1: Typical HPLC Parameters for the Analysis of Hydroxylated 1-Nitropyrene Metabolites

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 mm x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.8) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 30 minutes |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40 °C |

| Detector | Fluorescence (Ex: 380 nm, Em: 430 nm) after post-column reduction |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Approaches

While Gas Chromatography (GC) is a powerful tool for separating volatile and thermally stable compounds, its direct application to polar and non-volatile analytes like this compound is limited. To overcome this, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties.

Research Findings: Derivatization is a critical step in GC-based analysis of hydroxylated nitropyrenes. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation.

The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-substituted methylpolysiloxane. The temperature program is optimized to ensure sufficient separation of the derivatized isomers. For the analysis of 1-nitropyrene metabolites in rat urine, a method involving derivatization with heptafluorobutyrylimidazole (HFBI) has been used prior to GC analysis ru.nl.

Table 2: Illustrative GC Parameters for Derivatized Nitropyrene Diols

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium (Constant flow rate of 1.0 mL/min) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 10 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Advanced Planar Chromatography Techniques

Modern planar chromatography, particularly High-Performance Thin-Layer Chromatography (HPTLC), offers a high-throughput and cost-effective alternative for the screening and separation of nitropyrene metabolites. HPTLC provides several advantages, including the ability to analyze multiple samples simultaneously and the use of different detection methods on the same plate.

For the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, HPTLC on silica gel plates is commonly used. The separation is achieved by developing the plate in a chamber containing a mixture of nonpolar and polar solvents. The choice of the mobile phase is critical for resolving compounds with different polarities. After development, the plate can be visualized under UV light, and quantification can be performed using a densitometer.

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with chromatographic systems (LC-MS or GC-MS), it provides the highest degree of certainty in identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the premier technique for analyzing polar, thermally labile metabolites like this compound directly from a biological extract. ESI is a soft ionization technique that typically generates intact molecular ions, providing crucial molecular weight information.

Research Findings: In the analysis of hydroxylated 1-nitropyrene metabolites, ESI is often operated in negative ion mode, which facilitates the deprotonation of the hydroxyl groups to form the [M-H]⁻ ion. For this compound (molecular formula C₁₆H₉NO₄), the expected monoisotopic mass is 279.0532 u. In negative ESI-MS, this would result in a prominent ion at an m/z of 278.0459.

Tandem mass spectrometry (MS/MS) is used for definitive structural confirmation. By selecting the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern can help differentiate between various diol isomers. A highly specific and sensitive analytical method using LC-MS/MS has been developed to determine urinary 1-nitropyrene metabolites, including 6-hydroxy-1-nitropyrene nih.govcore.ac.uk. This method allows for the identification and quantification of these metabolites in human urine nih.gov.

Table 3: Expected ESI-MS/MS Transitions for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion [M-H]⁻ (m/z) | 278.0 |

| Potential Product Ions (m/z) | Fragments corresponding to losses of H₂O, NO, NO₂ |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides high chromatographic resolution and is a powerful tool for the identification of derivatized this compound. The most common ionization technique used in GC-MS is Electron Impact (EI), which is a hard ionization method that produces extensive fragmentation.

Research Findings: Following silylation, the derivatized this compound can be analyzed by GC-MS. The EI mass spectrum will show a molecular ion corresponding to the derivatized molecule (e.g., the di-TMS derivative) and a series of characteristic fragment ions. This fragmentation pattern serves as a chemical fingerprint, allowing for confident identification by comparison to a spectral library or a synthesized standard. GC/MS analysis has been used to identify synthetic 1-nitropyrene metabolites ru.nl. The analysis of complex mixtures of PAHs in biological and environmental samples often employs GC/MS for detection and quantification cdc.gov.

The molecular ion of the di-TMS derivative of this compound would be expected at an m/z of 423 (279 - 2 + 2*73). The fragmentation would likely involve the loss of methyl groups (CH₃, loss of 15 Da) and trimethylsilanol groups ((CH₃)₃SiOH, loss of 90 Da) from the molecular ion, providing structural information.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules like this compound. In an MS/MS experiment, precursor ions corresponding to the molecule of interest are selected and then fragmented through collision-induced dissociation (CID). The resulting product ions provide detailed structural information.

For this compound, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. The fragmentation patterns observed would be characteristic of the pyrene core and the substituted functional groups. Key fragmentation pathways would likely involve:

Loss of the nitro group (-NO₂): This is a common fragmentation for nitroaromatic compounds.

Loss of hydroxyl groups (-OH): Sequential or simultaneous loss of water (H₂O) from the diol functionality is expected.

Ring cleavage: Fragmentation of the polycyclic aromatic pyrene core can occur under higher energy conditions, yielding characteristic smaller ions.

By analyzing these fragmentation patterns, the connectivity of the atoms within the molecule can be pieced together, confirming the positions of the nitro and hydroxyl substituents. This technique is particularly valuable for distinguishing between isomers, as different substitution patterns will lead to unique sets of fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with extremely high accuracy (typically to within 5 ppm). nih.gov

This high accuracy allows for the calculation of a unique elemental formula from the measured mass. For this compound (C₁₆H₉NO₄), the exact mass can be calculated and compared to the experimentally measured mass. This confident assignment of the molecular formula is a critical step in the identification process, ruling out other potential compounds with the same nominal mass. HRMS can be combined with chromatographic separation techniques like HPLC for the accurate identification of the compound in complex mixtures. researchgate.netnih.gov

Table 1: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M] | Ion Type | Calculated m/z |

|---|---|---|---|

| C₁₆H₉NO₄ | 279.0532 | [M+H]⁺ | 280.0604 |

| C₁₆H₉NO₄ | 279.0532 | [M-H]⁻ | 278.0460 |

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods provide complementary information to mass spectrometry by probing the interactions of the molecule with electromagnetic radiation, which are fundamental for a complete structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would provide information about the number, environment, and connectivity of the hydrogen atoms. The aromatic protons on the pyrene ring system would appear as distinct signals, likely in the range of 7.0-9.0 ppm. The specific chemical shifts and coupling constants (J-values) between adjacent protons would allow for the assignment of each proton to its specific position on the pyrene core. The protons of the hydroxyl groups would appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. uobasrah.edu.iq The spectrum for this compound would show 16 distinct signals corresponding to the 16 carbon atoms in the molecule, assuming molecular asymmetry. The carbons attached to the electron-withdrawing nitro group and the electron-donating hydroxyl groups would show significant shifts compared to the unsubstituted pyrene. Carbons bonded to the hydroxyl groups would be shifted downfield (to a higher ppm value), while the carbon bearing the nitro group would also be significantly deshielded.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| N-O (Nitro) | Asymmetric Stretching | 1500-1550 |

| N-O (Nitro) | Symmetric Stretching | 1340-1380 |

| C=C (Aromatic) | Stretching | 1450-1600 |

The presence of a broad band in the 3200-3600 cm⁻¹ region would confirm the hydroxyl groups, while strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ would be indicative of the nitro group. uobasrah.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrene core is a large, conjugated system that absorbs strongly in the UV-Vis region. The UV-Vis spectrum of 1-nitropyrene, a related compound, shows distinct absorption bands. researchgate.net The addition of two hydroxyl groups to the 6-nitropyrene structure would be expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the -OH groups extending the conjugation. The spectrum would likely exhibit multiple absorption bands characteristic of the π → π* transitions of the substituted pyrene aromatic system.

Fluorescence Spectroscopy for Detection

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While the parent compound, pyrene, is known for its strong fluorescence, the introduction of a nitro group typically quenches fluorescence significantly. researchgate.net This is due to the electron-withdrawing nature of the nitro group, which promotes non-radiative decay processes like intersystem crossing. Therefore, this compound is expected to have a very low fluorescence quantum yield. researchgate.netresearchgate.net Despite the low native fluorescence, this property can be exploited for detection. For instance, the reduction of the nitro group to an amino group would restore the fluorescence, providing a "turn-on" detection mechanism.

Electrochemical Characterization in Mechanistic Studies

Detailed mechanistic studies involving the electrochemical characterization of this compound have not been reported in the reviewed literature.

Cyclic Voltammetry for Reduction Potential Determination

Specific values for the reduction potential of this compound determined via cyclic voltammetry are not documented in the available scientific resources.

Correlation of Electrochemical Properties with Reactivity

There is no available research that correlates the electrochemical properties of this compound with its chemical reactivity.

Based on the information available, a detailed article focusing solely on the environmental formation and abiotic transformation pathways of This compound cannot be generated. Scientific literature readily details the atmospheric formation of precursor compounds such as 1-nitropyrene and other nitrated polycyclic aromatic hydrocarbons (PAHs) from pyrene. semanticscholar.org Research also describes the subsequent metabolic transformation of these compounds into various hydroxylated and epoxide derivatives. mdpi.comacs.org

However, specific information regarding the atmospheric formation mechanisms and photolytic degradation pathways of this compound, as outlined in the query, is not present in the available search results. The existing data focuses on the initial nitration of pyrene and the metabolism of more common isomers like 1-nitropyrene, rather than the specific formation or environmental fate of the this compound isomer.

To provide a comprehensive and accurate article that strictly adheres to the requested outline for "this compound," further targeted research specifying this particular compound's environmental chemistry would be necessary. Without such specific data, any attempt to generate the requested article would involve speculation and extrapolation from related compounds, thereby violating the instructions for accuracy and strict adherence to the subject matter.

Environmental Formation and Abiotic Transformation Pathways of 6 Nitropyrene 1,9 Diol

Chemical Degradation in Environmental Matrices

The persistence of 6-Nitropyrene-1,9-diol in the environment is largely determined by its susceptibility to chemical degradation. These reactions, occurring in matrices such as soil, water, and atmospheric particles, can lead to the transformation of the parent compound into various degradation products. The primary abiotic degradation mechanisms for this compound are oxidative processes and hydrolysis.

Oxidative Degradation Pathways

The oxidative degradation of this compound is a key transformation pathway in the environment. The presence of the pyrene (B120774) aromatic system, hydroxyl groups, and a nitro group makes the molecule susceptible to attack by various environmental oxidants.

While direct research on the oxidative degradation of this compound is limited, the behavior of related compounds, such as 1-nitropyrene (B107360) and other polycyclic aromatic hydrocarbons (PAHs), provides significant insights. The atmospheric reaction of pyrene with hydroxyl radicals (OH•) is known to form 2-nitropyrene, while heterogeneous reactions with nitrogen pentoxide (N₂O₅) can yield other nitropyrene isomers. These reactions highlight a potential atmospheric formation route for nitropyrenes, which could subsequently undergo further transformations, including hydroxylation, to form compounds like this compound.

The degradation of pyrene itself is often initiated by hydroxyl radicals, leading to a variety of oxidation products. For dihydroxy-PAHs, oxidative pathways can involve the further oxidation of the hydroxylated rings, potentially leading to the formation of quinones and ring-cleavage products. The nitro group on this compound is expected to influence the reactivity of the aromatic system, potentially directing oxidative attack to specific positions on the pyrene rings.

Research on the superoxide oxidation of 1-nitropyrene-cis-dihydrodiols, which are structurally similar to this compound, has shown the formation of various hydroxy-1-nitropyrenes. This suggests that the hydroxyl groups in this compound could enhance its reactivity towards certain oxidants.

| Potential Oxidative Degradation Products of this compound | Potential Precursors/Reaction Pathways |

| Pyrene-quinones | Oxidation of the diol functional groups |

| Ring-cleavage products | Further oxidation of quinone intermediates |

| Other hydroxylated nitropyrenes | Reaction with hydroxyl radicals |

Hydrolytic Stability and Transformation

Hydrolysis is another critical abiotic process that can affect the environmental fate of organic compounds. For this compound, the stability of the hydroxyl groups attached to the aromatic rings is the primary consideration for hydrolytic transformation.

In general, phenolic hydroxyl groups, such as those in this compound, are relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-oxygen bond of a phenol is stronger than that of an aliphatic alcohol, making it less susceptible to cleavage by water.

However, the presence of the electron-withdrawing nitro group could potentially influence the hydrolytic stability of the hydroxyl groups, although significant hydrolysis under normal environmental conditions is not expected to be a major degradation pathway. The rate of hydrolysis for such compounds is generally slow in the absence of catalysts or extreme pH conditions.

Biological Transformation of this compound Unexplored in Current Research

Comprehensive searches of available scientific literature have revealed a significant gap in the understanding of the metabolic fate of the specific compound this compound. While extensive research details the metabolic activation of parent nitropyrenes, such as 1-nitropyrene and dinitropyrenes, through various enzymatic pathways, the subsequent biological transformation of the this compound metabolite is not documented in the retrieved scientific data.

The metabolic pathways for nitropyrenes generally involve two primary routes: nitroreduction and ring oxidation. Nitroreduction is a critical activation step catalyzed by nitroreductase enzymes found in gut microflora and various mammalian tissues. nih.gov This process leads to the formation of reactive intermediates capable of binding to DNA.

Simultaneously, ring oxidation, mediated largely by the Cytochrome P450 (CYP) family of enzymes, produces hydroxylated metabolites and epoxides. nih.govacs.org Studies on related compounds, such as 1-nitropyrene and 6-nitrochrysene (B1204248), have implicated specific CYP isoforms, including CYP1A1, CYP1A2, and CYP3A4, in these oxidative processes, which occur in subcellular fractions like microsomes and in various cell types, including those from the liver and lungs. nih.govpsu.edunih.gov

However, the scientific literature does not provide specific data on how this compound, as a distinct chemical entity, is further processed by these or other enzyme systems. Information is lacking on its interaction with microsomal and cytosolic enzymes, its potential as a substrate for specific Cytochrome P450 isoforms for further oxidation, or its susceptibility to nitroreductase, epoxide hydrolase, or dihydrodiol dehydrogenase activities. Furthermore, there are no available studies detailing the metabolism of this compound within mammalian cellular models, such as hepatic, pulmonary, or mammary epithelial cells.

Consequently, it is not possible to provide a detailed analysis or construct data tables on the biological transformation and metabolic pathways of this compound based on current scientific findings. The focus of existing research remains on the initial metabolism of the parent nitropyrene compounds from which this diol is likely derived.

Biological Transformation and Metabolic Pathways of 6 Nitropyrene 1,9 Diol in Experimental Systems

Metabolism in Cellular Models

Bacterial Transformation Studies

Bacterial populations, particularly those residing in the mammalian gut, play a significant role in the metabolism of nitropyrenes. The primary transformation pathway is the reduction of the nitro group. nih.govnih.gov Intestinal microflora possess potent nitroreductase enzymes that can convert nitropyrenes to their corresponding aminopyrene derivatives. nih.gov This reduction is a critical step, as the resulting aromatic amines are often more biologically active than the parent nitro compound. Studies on analogous compounds like 1-nitropyrene (B107360) and 6-nitrochrysene (B1204248) have demonstrated that anaerobic bacteria in the gut can efficiently carry out this transformation. nih.gov For 6-Nitropyrene-1,9-diol, it is anticipated that bacterial nitroreductases would similarly reduce the 6-nitro group to a 6-amino group, forming 6-Aminopyrene-1,9-diol.

Identification of Primary and Secondary Metabolites

The metabolism of nitropyrenes typically proceeds through two main pathways: nitroreduction and ring oxidation. In the context of this compound, the presence of hydroxyl groups at the 1 and 9 positions suggests it may be a product of prior ring oxidation of 6-nitropyrene. Further metabolism would likely involve modifications to both the nitro group and the pyrene (B120774) ring system.

Primary Metabolites:

Nitroreduction: The initial and primary metabolic step in bacterial systems is the reduction of the nitro group to form 6-Aminopyrene-1,9-diol. Intermediates in this process would include the nitroso and hydroxylamino derivatives.

Ring Oxidation: In mammalian systems, cytochrome P450 enzymes can introduce additional hydroxyl groups to the aromatic rings, although the existing diol structure of this compound might influence the preferred sites of further oxidation.

Secondary Metabolites:

Acetylation: The primary amino metabolites can undergo N-acetylation to form compounds such as N-acetyl-6-aminopyrene-1,9-diol.

Conjugation: The hydroxyl groups of this compound and its metabolites can be conjugated with sulfate (B86663) or glucuronic acid by sulfotransferases and UDP-glucuronosyltransferases, respectively, to form more water-soluble compounds that are more easily excreted.

Below is a table of potential metabolites of this compound.

| Metabolite Type | Potential Metabolite Name | Metabolic Pathway |

| Primary | 6-Aminopyrene-1,9-diol | Nitroreduction |

| Primary | 6-Nitrosopyrene-1,9-diol | Nitroreduction (Intermediate) |

| Primary | 6-Hydroxylaminopyrene-1,9-diol | Nitroreduction (Intermediate) |

| Secondary | N-acetyl-6-aminopyrene-1,9-diol | N-acetylation |

| Secondary | This compound-O-sulfate | Sulfation |

| Secondary | This compound-O-glucuronide | Glucuronidation |

| Secondary | 6-Aminopyrene-1,9-diol-O-sulfate | Sulfation |

| Secondary | 6-Aminopyrene-1,9-diol-O-glucuronide | Glucuronidation |

In Vivo Metabolic Studies in Laboratory Animals (Non-Clinical)

Absorption, Distribution, and Excretion of this compound and its Precursors/Metabolites in Animal Models

While specific data on the absorption, distribution, and excretion of this compound are not available, studies with other nitropyrenes in animal models indicate that these compounds are generally absorbed from the gastrointestinal tract and lungs. Following absorption, they are distributed to various tissues, with the liver being a primary site of metabolism. Excretion occurs primarily through the biliary and urinary routes after metabolic conversion to more polar conjugates.

Tissue-Specific Metabolic Profiles

The metabolism of nitropyrenes is tissue-specific, with different organs exhibiting varying capacities for both oxidative and reductive pathways.

Liver: The liver is the principal site for the metabolism of xenobiotics, including nitropyrenes. It contains high levels of cytochrome P450 enzymes responsible for ring oxidation, as well as conjugating enzymes like sulfotransferases and UDP-glucuronosyltransferases.

Lungs: The lungs can also metabolize nitropyrenes, which is particularly relevant for exposure through inhalation. Lung microsomes have been shown to convert 1-nitropyrene to ring-hydroxylated products.

Gastrointestinal Tract: The gut wall and, more significantly, the gut microflora contribute substantially to the metabolism of ingested nitropyrenes, primarily through nitroreduction.

The following table summarizes the expected metabolic activities in different tissues for this compound.

| Tissue | Primary Metabolic Pathways | Key Enzymes |

| Liver | Ring oxidation, Nitroreduction, Glucuronidation, Sulfation | Cytochrome P450s, UDP-glucuronosyltransferases, Sulfotransferases |

| Lungs | Ring oxidation | Cytochrome P450s |

| Intestinal Microflora | Nitroreduction | Bacterial Nitroreductases |

Stereochemical Aspects of Metabolic Transformations

The metabolic transformation of polycyclic aromatic hydrocarbons and their derivatives can be highly stereoselective, leading to the formation of specific enantiomers or diastereomers. While there is no direct research on the stereochemical aspects of this compound metabolism, studies on related compounds provide valuable insights. For instance, the metabolism of 7-nitrobenz(a)anthracene by rat liver microsomes yields trans-dihydrodiols with the major enantiomers having R,R absolute stereochemistries. nih.gov This suggests that the enzymatic oxidation of the pyrene ring of 6-nitropyrene to form a diol precursor to this compound would likely be a stereoselective process. The specific stereochemistry of this compound would influence its biological activity and subsequent metabolic handling. However, without specific experimental data, the precise stereochemical course of its formation and further metabolism remains to be elucidated.

Formation of Diastereomeric and Enantiomeric Metabolites

The metabolism of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as nitropyrenes, often proceeds through the formation of dihydrodiol metabolites. In the case of related nitro-PAHs like 7-nitrobenz[a]anthracene (B1206480), metabolism by rat liver microsomes has been shown to yield trans-dihydrodiols as major metabolites. For instance, the metabolism of 7-nitrobenz[a]anthracene results in the formation of 7-NO2-BA trans-3,4-dihydrodiol and 7-NO2-BA trans-8,9-dihydrodiol nih.gov.

While direct studies on this compound are limited, the metabolic pathways of analogous compounds suggest that it would likely undergo further enzymatic oxidation. This process can introduce additional hydroxyl groups or lead to the formation of diol epoxides, resulting in a variety of stereoisomers. The spatial arrangement of the existing hydroxyl groups on the this compound molecule would significantly influence the approach of metabolizing enzymes, leading to the preferential formation of certain diastereomers and enantiomers.

For example, the metabolism of benzo[a]pyrene, a well-studied PAH, stereospecifically converts it to a single enantiomer, (-)r-7,t-8-dihydroxy-7,8-dihydrobenzol(a)pyrene nih.gov. This enantiomer is then further metabolized stereoselectively to a predominant diol-epoxide nih.gov. This highlights the principle that the initial stereochemistry of a diol metabolite directs the subsequent metabolic steps.

Interactive Table: Potential Metabolite Classes from this compound Metabolism

| Precursor | Metabolite Class | Potential Stereoisomers |

|---|---|---|

| This compound | Further hydroxylated products | Multiple diastereomers and enantiomers |

Stereoselectivity of Enzymatic Reactions

The formation of specific stereoisomers from this compound is governed by the stereoselectivity of the enzymes involved in its metabolism, primarily cytochrome P450 (CYP) and epoxide hydrolase. These enzymes exhibit both substrate stereoselectivity (preferential metabolism of one stereoisomer of the substrate) and product stereoselectivity (formation of a particular stereoisomer of the product).

Circular dichroism spectral analyses of the dihydrodiol metabolites of 7-nitrobenz[a]anthracene have indicated that the major enantiomers of both the trans-3,4-dihydrodiol and the trans-8,9-dihydrodiol possess R,R absolute stereochemistries nih.gov. This demonstrates the high degree of stereoselectivity of the enzymatic system in metabolizing nitro-PAHs.

The enzymes responsible for these transformations, such as specific CYP isoforms, play a critical role. For instance, in the metabolism of 1-nitropyrene, CYP 2A13 and CYP 2E1 have been identified as important enzyme isoforms nih.gov. The specific orientation of the substrate within the active site of the enzyme dictates which part of the molecule is oxidized and the stereochemical outcome of the reaction. While the parent compound 1-nitropyrene is metabolized to hydroxylated products like 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene, the subsequent metabolism of a diol derivative like this compound would be subject to the same enzymatic stereoselectivity, leading to a specific suite of diastereomeric and enantiomeric products nih.govmdpi.comhealtheffects.org.

Interactive Table: Factors Influencing Stereoselectivity in this compound Metabolism

| Factor | Description |

|---|---|

| Enzyme Isoform | Different CYP450 enzymes have distinct active site geometries, leading to variations in stereoselectivity. |

| Substrate Stereochemistry | The existing stereochemistry of the hydroxyl groups in this compound will influence how it binds to the enzyme. |

Mechanistic Research on Biological Interactions of 6 Nitropyrene 1,9 Diol

Molecular Interactions with DNA and Other Biomolecules

Current research on the molecular interactions of dinitropyrene (B1228942) metabolites focuses almost exclusively on the products of nitroreduction, rather than on hydroxylated derivatives like 6-Nitropyrene-1,9-diol.

Formation of DNA Adducts: Characterization and Quantification in Experimental Systems

Studies have shown that dinitropyrenes, such as 1,6-dinitropyrene, require metabolic activation to exert their genotoxic effects. nih.govnih.gov This activation is catalyzed by nitroreductases, like xanthine (B1682287) oxidase in mammalian systems, which convert the parent compound into DNA-binding substances. nih.gov In female Sprague-Dawley rats treated with 1,6-dinitropyrene, the formation of covalent DNA adducts has been observed and quantified in tissues including the liver, mammary gland, and bladder. nih.gov However, these studies have identified the primary adduct as N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, with no detection or characterization of adducts derived from this compound. nih.gov

Mechanisms of Adduct Formation (e.g., electrophilic attack of metabolites)

The mechanism of DNA adduct formation from dinitropyrenes involves the enzymatic reduction of a nitro group to a reactive N-hydroxy arylamine intermediate. nih.govnih.gov This electrophilic metabolite can then attack nucleophilic sites on DNA bases, primarily the C8 position of guanine (B1146940), to form a covalent bond. nih.gov For dinitropyrenes, this nitroreduction is considered a critical step. nih.gov In some cellular systems, a subsequent O-acetylation of the N-hydroxy arylamine by acetyl coenzyme A-dependent acetylases can lead to the formation of a more reactive N-acetoxy arylamine, significantly increasing DNA binding. nih.gov The mechanisms involving electrophilic attack by metabolites of this compound have not been described.

Interaction with Proteins (e.g., Hemoglobin Adducts as Research Markers)

While hemoglobin adducts have been utilized as biomarkers for human exposure to other environmental carcinogens like 6-nitrochrysene (B1204248), there is no specific information available regarding the formation or use of hemoglobin adducts derived from this compound as research markers. nih.gov

Cellular Responses and Signaling Pathway Modulation

Information on the specific cellular responses and signaling pathways modulated by this compound is absent from the current body of scientific literature.

Aryl Hydrocarbon Receptor (AhR) Pathway Activation and Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a key role in regulating the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs). mdpi.comnih.gov Activation of the AhR upregulates genes encoding metabolic enzymes, such as cytochrome P450s (CYPs), which can be involved in both the detoxification and metabolic activation of compounds. mdpi.com While PAHs are known to be AhR ligands, and their metabolites can also interact with this pathway, no studies have specifically investigated the activation or modulation of the AhR pathway by this compound. nih.gov

Effects on Cell Cycle Regulation and DNA Damage Response Pathways (e.g., p53, p21Cip1) in Cellular Models

The genotoxic effects of nitropyrenes, including metabolites like this compound, are intrinsically linked to their ability to induce DNA damage, which subsequently triggers cellular stress responses. These responses often involve the activation of critical cell cycle checkpoints and DNA damage response (DDR) pathways to maintain genomic integrity. A key regulator in this process is the tumor suppressor protein p53.

Following DNA damage induced by genotoxic agents, the p53 pathway is activated, leading to the transcriptional regulation of various downstream target genes. This activation can result in several cellular outcomes, including cell cycle arrest, apoptosis (programmed cell death), or senescence. One of the crucial downstream effectors of p53 is the cyclin-dependent kinase inhibitor p21Cip1. Upon activation by p53, p21Cip1 binds to and inhibits cyclin-dependent kinase complexes, which are essential for cell cycle progression, thereby causing an arrest, typically at the G1/S or G2/M phase. This pause provides the cell with an opportunity to repair the DNA damage before it can be propagated during replication.

While direct studies on this compound are limited, research on its parent compound, 1-nitropyrene (B107360) (1-NP), in various cellular models has demonstrated the induction of a p53-dependent genotoxic response. For instance, exposure of macrophages to 1-NP leads to DNA damage, which is associated with the phosphorylation and nuclear accumulation of p53. This activation of p53 is a critical upstream event that initiates a cascade leading to cytotoxicity and genotoxicity. It is therefore highly probable that this compound, as a metabolite that can be further processed into DNA-reactive species, contributes to the activation of these p53 and p21Cip1-mediated checkpoint pathways in cells encountering nitropyrene compounds.

Induction of Biotransformation Enzymes (e.g., CYP1A1, NAD(P)H:quinone oxidoreductase)

The biological activity of this compound is influenced by its interaction with xenobiotic-metabolizing enzymes. These enzymes, categorized into Phase I and Phase II, are responsible for the biotransformation of foreign compounds. The induction of these enzymes can significantly alter the toxicity and mutagenicity of nitropyrenes.

Phase I Enzymes: Cytochrome P450 (CYP) enzymes, particularly CYP1A1, are critical Phase I enzymes involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) and their nitro-derivatives. Studies have shown that the parent compound, 1-nitropyrene, and its metabolites can induce the expression of CYP1A1. This induction is primarily mediated by the aryl hydrocarbon receptor (AhR). While 1-NP itself is a potent inducer of CYP1A1 protein expression, it achieves this mainly by stabilizing the enzyme's messenger RNA (mRNA) rather than through strong AhR transactivation. Metabolites such as 1-aminopyrene (B158619) also induce CYP450 enzymes resembling the induction pattern of classic AhR activators like 3-methylcholanthrene. This induction is significant because CYP1A1 can further metabolize nitropyrenes, including ring-hydroxylated metabolites, potentially leading to detoxification or, in some cases, metabolic activation to more reactive forms.

Phase II Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial Phase II detoxification enzyme. It catalyzes the two-electron reduction of quinones and nitroaromatic compounds, generally leading to less reactive and more water-soluble metabolites that can be easily excreted. This process prevents the formation of reactive oxygen species (ROS) that can arise from the one-electron reduction of these compounds. The expression of NQO1 is regulated by the Keap1/Nrf2/ARE pathway. Interestingly, the induction of NQO1 can be linked to the activity of CYP1A1. Increased CYP1A1 activity can lead to oxidative stress, which in turn activates the Nrf2 pathway and upregulates the expression of antioxidant enzymes like NQO1. Therefore, the induction of CYP1A1 by nitropyrene metabolites can indirectly lead to an enhanced expression of NQO1, representing a coordinated cellular response to xenobiotic exposure.

Mutagenicity Mechanisms in Experimental Models

Reverse Mutation Assays (e.g., Salmonella typhimurium) for Mechanistic Insights

The Ames test, which utilizes various strains of Salmonella typhimurium to detect reverse mutations, has been instrumental in elucidating the mutagenic mechanisms of nitropyrene metabolites. This assay helps determine whether a chemical can cause frameshift or base-pair substitution mutations and whether metabolic activation is required for its mutagenic activity.

Research on hydroxylated metabolites of 1-nitropyrene, which are structurally related to this compound, reveals complex mutagenic profiles. For example, 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol are direct-acting mutagens in Salmonella strain TA98, which detects frameshift mutations. Their mutagenicity is often more potent than the parent compound, 1-nitropyrene, at low doses without the addition of an external metabolic activation system (S9 mix).

The use of specialized tester strains provides deeper mechanistic insights. For instance, strain TA98NR, which is deficient in the 'classical' nitroreductase, shows a significantly reduced mutagenic response to 1-nitropyrene, indicating that nitroreduction is a critical activation step. However, some hydroxylated metabolites, like 1-nitropyren-3-ol, retain considerable mutagenicity in this strain, suggesting they can be activated by other pathways or are less dependent on this specific nitroreductase. Furthermore, strain TA98/1,8-DNP6, which lacks an O-acetyltransferase enzyme, is used to demonstrate the importance of the subsequent esterification of the N-hydroxyamino intermediate formed after nitroreduction. The reduced mutagenicity of certain metabolites in this strain confirms that the formation of a reactive O-acetoxy ester is a key step leading to DNA adduct formation and frameshift mutations.

| Compound | Mutagenic Potency (revertants/nmol) | Dependence on 'Classical' Nitroreductase (TA98NR) | Dependence on O-Esterificase (TA98/1,8-DNP6) |

|---|---|---|---|

| 1-Nitropyrene | ~700 | High | Low |

| 1-Nitropyren-3-ol | ~700 | Less Dependent | High |

| 1-Nitropyren-6-ol | ~7 | Not specified | Not specified |

| 1-Nitropyren-8-ol | ~7 | Not specified | Not specified |

Gene Mutation Assays in Mammalian Cell Lines (e.g., CHO cells, hprt gene locus)

To assess mutagenicity in a system more relevant to human health, mammalian cell line assays are employed. Chinese Hamster Ovary (CHO) cells are frequently used, with the hypoxanthine-guanine phosphoribosyltransferase (hprt) gene locus serving as a common target for detecting forward mutations.

Studies have demonstrated that 1-nitropyrene and its metabolites are genotoxic to CHO cells. Endpoints such as sister-chromatid exchanges (SCEs), a sensitive indicator of DNA damage, are significantly increased upon exposure. Furthermore, metabolites of 1-nitropyrene have been shown to be potent mutagens in CHO cells.

The mutagenicity of various hydroxylated 1-nitropyrene metabolites has been compared in CHO cells. In the absence of an external metabolic activation system (S9), the mutagenic potency was found to decrease in the order: 6-hydroxy-1-nitropyrene > 1-nitropyrene 9,10-oxide > 1-nitropyrene 4,5-oxide ≈ 3-hydroxy-1-nitropyrene ≈ 8-hydroxy-1-nitropyrene > 1-nitropyrene. This indicates that ring-hydroxylated metabolites, which are structurally analogous to this compound, can be more mutagenic than the parent compound, likely because they are more readily converted to DNA-reactive species within the cell. The addition of S9 mix can alter this ranking, highlighting the complex interplay of different metabolic pathways in activating or detoxifying these compounds. These findings underscore that ring oxidation, leading to the formation of diol metabolites, is a critical pathway in the metabolic activation of 1-nitropyrene to a mammalian cell mutagen.

Role of Translesion Synthesis (TLS) DNA Polymerases in Adduct Bypass

The mutagenicity of this compound is ultimately mediated by the formation of covalent DNA adducts that disrupt the normal functioning of the DNA replication machinery. After metabolic activation, which involves nitroreduction and subsequent esterification, the ultimate electrophile reacts with DNA bases, primarily at the C8 position of guanine, to form adducts such as N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP).

These bulky adducts present a significant obstacle to the high-fidelity replicative DNA polymerases (e.g., Pol δ and Pol ε), causing the replication fork to stall. To overcome this blockage and complete replication, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS). This process involves switching from a replicative polymerase to a specialized, low-fidelity TLS polymerase that can accommodate the distorted DNA template and synthesize past the lesion.

Several Y-family TLS polymerases, including Pol η, Pol κ, and Pol ι, along with the B-family polymerase Pol ζ and the pseudotransferase Rev1, are involved in bypassing nitropyrene-derived adducts. The choice of polymerase can determine the outcome of the bypass:

Error-Free Bypass: Some TLS polymerases can accurately insert the correct nucleotide (cytosine) opposite the adducted guanine. For example, Pol η has been implicated in the efficient and error-free bypass of the dG-C8-AP adduct.

Error-Prone Bypass: Other TLS polymerases are more likely to misinsert an incorrect nucleotide, leading to a mutation. Pol ι and Pol κ, for instance, have been shown to perform an inefficient and error-prone bypass of the dG-C8-AP adduct. Pol ζ often acts as an extender, continuing synthesis after another TLS polymerase has inserted a nucleotide opposite the lesion.

This process of adduct bypass by specialized polymerases is a critical source of the mutations induced by nitropyrenes. The inherent low fidelity of these enzymes when replicating past a damaged template directly translates the initial DNA lesion into a permanent change in the DNA sequence.

Analysis of Mutational Spectra to Elucidate Molecular Mechanisms

Analyzing the specific types of mutations (the mutational spectrum) induced by a compound provides a molecular fingerprint of its mutagenic mechanism. This is often accomplished by sequencing a target gene, such as supF in a shuttle vector or the endogenous hprt gene, in cells that have been exposed to the mutagen.

Studies on the mutational spectra of 1-nitropyrene metabolites have revealed characteristic patterns. The primary DNA adduct, formed at guanine residues, is the main driver of these mutations.

Base Substitutions: The most common type of mutation induced by nitropyrene metabolites are single base substitutions. The predominant substitution is a G:C → T:A transversion . This mutation is thought to arise when a TLS polymerase inserts an adenine (B156593) opposite the adducted guanine base during DNA replication. Other substitutions, such as G:C → C:G transversions and G:C → A:T transitions, are also observed but are generally less frequent.

Frameshift Mutations: In addition to base substitutions, frameshift mutations (insertions or deletions of one or more base pairs) are also a significant component of the mutational spectrum. The frequency and type of frameshift depend heavily on the local DNA sequence context. Repetitive sequences, such as (CG)n, are hotspots for frameshift mutations. For example, the dG-C8-AP adduct has been shown to induce -2 (CpG) deletions and +1 insertions in such repetitive sequences.

Mutational Hotspots: The mutations are not randomly distributed but tend to cluster at specific sites known as hotspots. For metabolites of 1-nitropyrene, these hotspots are frequently located at guanine residues, particularly those preceded by a purine (B94841) (5'-R-G-3' sequence), consistent with the location of the primary DNA adducts.

The analysis of these mutational spectra confirms that the mutagenicity of nitropyrenes stems from the formation of bulky guanine adducts and their subsequent processing by an error-prone TLS machinery, leading to specific types of sequence alterations.

| Mutation Class | Specific Type | Frequency | Proposed Mechanism |

|---|---|---|---|

| Base Substitution | G:C → T:A Transversion | Most Frequent | Insertion of Adenine opposite a dG adduct by TLS polymerase |

| G:C → C:G Transversion | Frequent | Mis-insertion of Guanine opposite a dG adduct | |

| G:C → A:T Transition | Frequent | Mis-insertion of Adenine in a different conformation or via a different polymerase | |

| Frameshift | -1 or -2 Deletion | Sequence Dependent | Slippage of the polymerase at repetitive sequences (e.g., CGCGCG) |

| +1 Insertion | Sequence Dependent | Template-primer misalignment during TLS |

No Mechanistic Research Data Currently Available for this compound

Despite a thorough search of available scientific literature and chemical databases, no specific mechanistic research, including molecular modeling, quantum chemical studies, or quantitative structure-activity relationship (QSAR) analyses, could be found for the chemical compound This compound (CAS No. 192703-89-2).

While the existence of this compound is noted in chemical supplier databases, there is a conspicuous absence of published research investigating its biological interactions as outlined in the requested article structure. Therefore, the following sections on its computational metabolic prediction, enzyme and DNA docking studies, and structure-reactivity relationships cannot be populated with scientifically accurate and detailed findings at this time.

The field of computational toxicology and molecular modeling is active in investigating related nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). However, without specific studies on this compound, any attempt to extrapolate findings from other compounds would be speculative and would not adhere to the required standards of scientific accuracy.

Researchers and other interested parties are encouraged to monitor scientific databases for any future studies that may be published on the biological interactions and computational analysis of this compound.

Emerging Research Methodologies and Future Directions for 6 Nitropyrene 1,9 Diol

Application of Advanced "Omics" Technologies

"Omics" technologies, which allow for the global assessment of molecules in a biological system, are poised to revolutionize the study of 6-Nitropyrene-1,9-diol. By providing a holistic view of the molecular changes induced by this compound, researchers can identify key enzymes, metabolic pathways, and biomarkers of exposure and effect.

Proteomics, the large-scale study of proteins, offers a powerful tool for identifying the specific enzymes involved in the metabolism of this compound. In studies of related compounds like pyrene (B120774), proteomic analyses of exposed microorganisms have successfully identified upregulated enzymes crucial for its degradation, such as dioxygenases and dehydrogenases researchgate.net. A similar approach for this compound would involve exposing relevant biological systems (e.g., human liver microsomes, soil bacteria) to the compound and analyzing the subsequent changes in the proteome.

This methodology can pinpoint the key enzymes responsible for the transformation of this compound, which is a critical step in understanding its bioactivation and detoxification pathways. For instance, cytochrome P450 (CYP) enzymes are known to be involved in the metabolism of the related compound 1-nitropyrene (B107360) (1-NP) nih.govnih.govacs.org. A proteomics-based approach could identify the specific CYP isoforms that metabolize this compound.

Table 1: Potential Enzymes Involved in this compound Metabolism Identified via Proteomics

| Enzyme Superfamily | Potential Role | Rationale for Investigation |

|---|---|---|

| Cytochrome P450 (CYPs) | Oxidation, hydroxylation, epoxidation | Known to metabolize other nitropyrenes, such as 1-nitropyrene nih.govnih.govacs.org. |

| Dehydrogenases | Oxidation of hydroxyl groups | Important in the degradation of the parent compound, pyrene researchgate.net. |

| Dioxygenases | Ring cleavage | A key step in the bacterial degradation of aromatic hydrocarbons researchgate.netnih.gov. |

Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can provide a comprehensive profile of the metabolites of this compound. By analyzing biological fluids such as urine, researchers can identify and quantify the various metabolic products, offering insights into the pathways of transformation and elimination mdpi.com. For example, studies on 1-NP have identified hydroxylated metabolites in urine as biomarkers of exposure csus.edu.

An untargeted metabolomics approach could reveal novel metabolites of this compound, while a targeted approach could quantify known or suspected metabolic products. This information is crucial for understanding the compound's metabolic fate and for developing biomarkers to assess human exposure. Alterations in endogenous metabolites following exposure can also highlight the metabolic pathways perturbed by this compound, such as lipid metabolism, which has been shown to be affected by other environmental toxins mdpi.commdpi.com.

Table 2: Hypothetical Metabolites of this compound for Metabolomic Analysis

| Metabolite Class | Potential Specific Metabolites | Significance |

|---|---|---|

| Hydroxylated derivatives | Additional hydroxylated forms of this compound | Indicates oxidative metabolism. |

| Glucuronide conjugates | This compound-glucuronide | Evidence of Phase II detoxification. |

| Sulfate (B86663) conjugates | This compound-sulfate | Alternative Phase II detoxification pathway. |

Transcriptomics, the study of the complete set of RNA transcripts produced by the genome, can reveal how exposure to this compound affects gene expression. This can provide a molecular-level understanding of the cellular responses to the compound nih.gov. By using techniques like microarray analysis or RNA sequencing, researchers can identify genes and gene networks that are up- or downregulated following exposure vub.befrontiersin.org.

Gene Set Enrichment Analysis (GSEA) can then be used to identify the biological pathways that are significantly affected nih.gov. For example, transcriptomic studies on the effects of air pollution, which contains nitro-PAHs, have identified alterations in pathways related to DNA binding, regulation of apoptosis, and those implicated in cancer and heart and lung diseases nih.gov. Similar studies on this compound could elucidate its mechanisms of toxicity and identify potential biomarkers of effect.

Integration of In Vitro and In Silico Approaches

The combination of in vitro (experimental) and in silico (computational) methods provides a powerful framework for studying the interactions of this compound with biological systems. This integrated approach can accelerate research by guiding experimental design and providing a deeper mechanistic understanding of the observed effects nih.govnih.govmdpi.com.

In silico methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can predict how this compound interacts with enzymes and biological receptors nih.govnih.gov. These computational predictions can then be validated through in vitro experiments, such as enzyme inhibition assays mdpi.com. For instance, molecular dynamics simulations have been used to study the metabolic mechanism of 1-NP by human CYPs, identifying key enzyme isoforms and metabolic pathways nih.govnih.govacs.org.

This iterative process of computational prediction and experimental validation can efficiently identify the most likely metabolic pathways and biological targets of this compound, saving time and resources compared to purely experimental approaches.

The data generated from in vitro and in silico studies can be used to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models nih.gov. These models can predict the biological activity and toxicity of this compound and related compounds based on their chemical structure.

Predictive models are particularly valuable for assessing the potential risks of a large number of chemicals where experimental data is limited researchgate.net. By developing robust predictive models for the transformation and interaction of this compound, researchers can better anticipate its biological effects and prioritize further experimental investigation.

Table 3: Integrated In Vitro and In Silico Workflow for this compound Research

| Step | In Silico Approach | In Vitro Experiment | Outcome |

|---|---|---|---|

| 1. Enzyme Identification | Molecular docking of this compound with a panel of metabolic enzymes. | Incubation of this compound with human liver microsomes and specific recombinant enzymes. | Identification of key metabolizing enzymes. |

| 2. Pathway Elucidation | QM/MM simulations to model reaction pathways and transition states. | Analysis of metabolites formed in in vitro incubations using LC-MS/MS. | Determination of the primary metabolic pathways. |

| 3. Toxicity Prediction | QSAR modeling based on the structure of this compound and its metabolites. | Cytotoxicity and genotoxicity assays in relevant cell lines. | Assessment of the toxic potential of the parent compound and its metabolites. |

Innovative Experimental Model Systems

The study of complex environmental compounds like this compound necessitates advanced experimental models that can more accurately replicate human physiological conditions than traditional two-dimensional (2D) cell cultures. Emerging technologies, including organ-on-a-chip systems and advanced 3D cell culture models, offer unprecedented opportunities to investigate the metabolic fate and mechanistic toxicology of such molecules in a highly controlled yet biologically relevant manner.

Organ-on-a-Chip Technologies for Metabolic and Mechanistic Studies

Organ-on-a-chip (OOC) technology utilizes microfluidic devices to create miniature models of human organs, complete with microenvironments that simulate physiological functions. mdpi.come3s-conferences.org These systems, also known as microphysiological systems (MPS), integrate living cells in continuously perfused, micrometer-sized chambers, allowing for the recreation of tissue-tissue interfaces, mechanical cues, and chemical gradients. mdpi.com This technology is particularly promising for studying the metabolism of xenobiotics, such as nitropyrenes, as it can model the absorption, distribution, metabolism, and excretion (ADME) processes. mdpi.comnih.gov

For a compound like this compound, a "liver-on-a-chip" is a highly relevant model. The liver is the primary site of xenobiotic metabolism, where compounds like nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are processed by cytochrome P450 enzymes. A liver-on-a-chip, typically containing primary human hepatocytes co-cultured with other liver cell types (e.g., Kupffer cells, endothelial cells), can be used to investigate the metabolic pathways of a parent compound, such as 6-Nitropyrene, and the subsequent formation and effects of its metabolites, including this compound. uni-tuebingen.de

These devices allow for real-time monitoring of cellular responses and metabolite production, providing detailed mechanistic data. nih.gov By connecting different OOC models (e.g., lung, liver, kidney), researchers can create multi-organ systems to study the systemic effects and inter-organ metabolism of the compound, offering a more holistic view than single-organ studies. mdpi.comnih.gov

Table 7.3.1: Components of a Hypothetical Liver-on-a-Chip Model for this compound Metabolic Studies

| Component | Description | Function in Model |

| Microfluidic Chip | A polymer-based chip (e.g., PDMS) with micro-channels and chambers. | Houses the cells and controls the flow of culture medium and test compounds. |

| Cell Culture Chamber | Contains primary human hepatocytes, optionally co-cultured with non-parenchymal cells. | Recreates the functional unit of the liver to perform metabolic activities. |

| Perfusion System | A system of micropumps and tubing to ensure continuous flow of medium. | Mimics blood flow, supplying nutrients, removing waste, and delivering the parent compound. |

| Porous Membrane | Separates cell layers or creates compartments within the chip. | Allows for cell-cell communication and the formation of tissue-like structures. |

| Integrated Sensors | Embedded electrodes or optical sensors. | Enable real-time, non-invasive monitoring of parameters like oxygen consumption or pH. |

Advanced 3D Cell Culture Models

Traditional 2D monolayer cell cultures have significant limitations for toxicological studies, as they fail to replicate the complex cellular interactions, architecture, and microenvironment of in vivo tissues. nih.gov Advanced 3D cell culture models, such as spheroids and organoids, provide a more physiologically relevant context for assessing the effects of compounds like this compound. nih.govresearchgate.net These models exhibit cell-cell and cell-matrix interactions that are absent in 2D cultures, which can significantly influence cellular responses to toxicants. nih.gov

Spheroids are self-assembled, spherical aggregates of cells that can be grown in scaffold-free or scaffold-based systems. kuleuven.be Organoids are more complex, self-organizing 3D structures derived from stem cells that can differentiate and assemble to recapitulate key aspects of an organ's structure and function. For toxicological research on a compound like this compound, liver spheroids or organoids (e.g., from HepG2 cells or primary hepatocytes) can be used to assess endpoints like cytotoxicity, genotoxicity, and metabolic disruption in a more predictive manner. researchgate.net Studies on related PAHs have shown that 3D models can reveal metabolic and toxicological responses that are not observable in 2D systems. researchgate.netnih.gov For example, researchers have successfully used 3D models of pulmonary artery walls and lung spheroids to study the pathobiology and toxicology of PAHs. pulmonaryhypertensionnews.comupmbiomedicals.com

Table 7.3.2: Comparison of Experimental Models for Toxicological Studies

| Feature | 2D Monolayer Culture | Advanced 3D Culture (Spheroids/Organoids) |

| Cell Morphology | Flattened, artificial | In vivo-like, spherical/complex |

| Cell-Cell Interaction | Limited to lateral contact | Extensive, mimics native tissue |

| Cell-Matrix Interaction | On a flat, rigid substrate | Interaction with a surrounding matrix or self-secreted ECM |

| Metabolic Activity | Often reduced and short-lived | More stable and representative of in vivo function |

| Physiological Relevance | Low | High |

| Predictive Power | Limited, prone to false positives/negatives | Improved prediction of in vivo toxicity |

Development of High-Throughput Screening Methods for Mechanistic Studies

High-throughput screening (HTS) involves the use of automation, miniaturized assays, and large-scale data analysis to rapidly test the biological activity of thousands of chemicals. wikipedia.org Initially developed for drug discovery, HTS is now a cornerstone of modern toxicology, as exemplified by the federal "Toxicology in the 21st Century" (Tox21) program, which uses robotic screening to test environmental chemicals for their potential to disrupt biological pathways. epa.govnih.govnih.gov